3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one family, characterized by a fused bicyclic core structure. Key substituents include:
- Position 4: 4-methoxyphenyl group, contributing electron-donating effects and influencing solubility via the methoxy group.
- Position 5: Propyl chain, enhancing lipophilicity while maintaining moderate steric bulk.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O3/c1-4-11-25-21(14-6-8-15(28-3)9-7-14)18-19(23-24-20(18)22(25)27)16-12-13(2)5-10-17(16)26/h5-10,12,21,26H,4,11H2,1-3H3,(H,23,24) |
InChI Key |
BDRDBBTXWSCTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=C(C=CC(=C3)C)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound belonging to the pyrrolopyrazole class. This compound possesses significant biological activity, which is attributed to its unique structural features, including hydroxy, methoxy, and propyl groups. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C22H23N3O3
- Molecular Weight : 393.4 g/mol
- IUPAC Name : 3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets that modulate various biological pathways. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It may possess activity against various pathogens.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell growth comparable to standard chemotherapeutic agents such as 5-fluorouracil.
| Cell Line | IC50 (µg/mL) | Comparison with 5-Fluorouracil (IC50 = 5 µg/mL) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.884 | Higher inhibition |
| HEPG2 (Liver Carcinoma) | 0.806 | Higher inhibition |
Antimicrobial Activity
The antimicrobial activity was assessed using the agar well diffusion method against various bacterial strains. The compound demonstrated notable effectiveness in inhibiting microbial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 50 |
Structure-Activity Relationship (SAR)
The structure of this compound allows for multiple interactions within biological systems. The presence of nitrogenous heterocycles and diverse substituents enhances its binding affinity to target receptors and enzymes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Hydroxy group on phenyl ring | Lacks propyl and methoxy substitutions |
| 1-(4-methoxyphenyl)-3-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Methoxy group on phenyl ring | Different substitution pattern |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A clinical trial assessed its efficacy in patients with advanced solid tumors, reporting promising results in tumor reduction.
- Infectious Diseases : Another study focused on its use as an adjunct therapy in treating resistant bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
Position 3 :
- The target compound’s 2-hydroxy-5-methylphenyl group provides a unique combination of hydrogen bonding (hydroxyl) and steric hindrance (methyl). This contrasts with simpler 2-hydroxyphenyl groups in or halogenated variants in .
Position 4 :
- Electron-donating groups (e.g., methoxy in the target compound, trimethoxy in ) may enhance solubility but reduce metabolic stability. Electronegative substituents (Cl in , F in ) improve binding to electron-deficient targets.
Position 5 :
- Alkyl chains (propyl, 3-methoxypropyl) increase flexibility and lipophilicity, whereas aromatic groups (phenyl, phenethyl in ) may enhance π-π stacking interactions.
Hydrogen Bonding :
- Compounds with hydroxyl groups (e.g., target, ) are more likely to form intermolecular hydrogen bonds, influencing crystal packing (as discussed in ) or target binding.
Implications for Research and Development
- Drug Design : The target compound’s propyl chain and methoxy group may optimize blood-brain barrier penetration compared to bulkier analogs like .
- Solubility : The 4-methoxyphenyl group in the target compound could improve aqueous solubility relative to chlorinated or sulfanylated derivatives .
- Synthetic Challenges : Introducing multiple hydroxyl groups (e.g., ) may require protective group strategies, increasing synthesis complexity.
Preparation Methods
Reaction Mechanism
The reaction proceeds via a cascade mechanism:
-
Imine Formation : Propylamine reacts with 4-methoxybenzaldehyde to form an imine intermediate.
-
Knoevenagel Condensation : The imine undergoes condensation with methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate, forming a β-enamino ketone.
-
Cyclization : Intramolecular cyclization generates the dihydrochromeno[2,3-c]pyrrole-3,9-dione core.
Optimization of Reaction Conditions
Key parameters were optimized to maximize yield and purity (Table 1):
Table 1: Optimization of Multicomponent Cyclization
| Parameter | Tested Conditions | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Solvent | MeOH, EtOH, EtOH + AcOH | EtOH + 1 mL AcOH | 82 |
| Temperature | RT, 40°C, 80°C | 80°C (reflux) | 82 |
| Molar Ratio (1:2:3) | 1:1:1, 1:1.1:1, 1:1:1.1 | 1:1:1.1 | 82 |
| Reaction Time | 15 min, 20 h, 24 h | 20 h | 82 |
The use of ethanol with 1 mL acetic acid as a catalyst suppressed side reactions, while a slight excess of propylamine (1.1 eq.) ensured complete conversion. Prolonged heating (20 h) at reflux improved cyclization efficiency.
Ring-Opening Reaction to Form Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
The intermediate 4 undergoes a ring-opening reaction with hydrazine hydrate to yield the target compound (5 ).
Reaction Mechanism
Optimization of Ring-Opening Conditions
Critical parameters were systematically evaluated (Table 2):
Table 2: Optimization of Ring-Opening Reaction
| Parameter | Tested Conditions | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, dioxane, THF | Dioxane | 89 |
| Temperature | RT, 40°C, 80°C | 40°C | 89 |
| Molar Ratio (4:NH₂NH₂) | 1:1, 1:3, 1:5, 1:7 | 1:5 | 89 |
| Reaction Time | 1 h, 2 h, 4 h | 4 h | 89 |
Dioxane outperformed ethanol due to better solubility of intermediates, while a 1:5 molar ratio minimized byproduct formation. Elevated temperatures (40°C) accelerated the reaction without compromising yield.
Structural Validation and Purity Analysis
The final compound was characterized using spectroscopic and chromatographic methods:
-
IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (C=N) confirmed the pyrrolopyrazole core.
-
¹H NMR : Signals at δ 6.82 (s, 1H, aromatic), δ 3.78 (s, 3H, OCH₃), and δ 1.45 (t, 3H, CH₂CH₂CH₃) validated substituents.
-
HPLC : Purity >95% was achieved via crystallization from ethanol without column chromatography.
Scalability and Practical Considerations
The synthetic route offers several advantages for industrial application:
-
Cost-Effectiveness : No expensive catalysts or reagents are required.
-
Scalability : Reactions proceed efficiently at 10–100 mmol scales.
-
Sustainability : Ethanol and dioxane are recyclable, reducing waste.
Comparative Analysis with Analogous Compounds
The propyl substituent in 5 enhances lipophilicity compared to methyl or ethyl derivatives, potentially improving bioavailability. Substitutions on the aryl rings (e.g., 4-methoxy vs. 4-ethoxy) modulate electronic effects, influencing reactivity in subsequent functionalizations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing yield and purity of this compound?
- Methodological Answer : Use a multi-step synthesis approach involving cyclization reactions under reflux conditions. For example, describes base-assisted cyclization using reagents like xylene and chloranil (1 mmol substrate with 1.4 mmol oxidizing agent) under reflux for 25–30 hours . Post-reaction purification via recrystallization (e.g., methanol) improves purity. Yield optimization may require adjusting solvent polarity or catalyst loading.
Q. Which characterization techniques are critical for structural confirmation?
- Methodological Answer : Combine spectroscopic and analytical methods:
- 1H/13C NMR : Assign aromatic protons (δ 6–8 ppm) and diastereotopic hydrogens in the pyrrolo-pyrazole core .
- FTIR : Identify hydroxyl (~3400 cm⁻¹), carbonyl (~1700 cm⁻¹), and aromatic C–H stretches .
- HRMS : Confirm molecular weight (e.g., C₂₀H₁₉N₃O₂; theoretical 333.4 g/mol) with <2 ppm error .
Q. How can researchers preliminarily assess the compound’s biological activity?
- Methodological Answer : Conduct in vitro assays targeting cancer-relevant pathways:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorometric substrates .
- Dose-response curves : Validate activity across 3–5 log concentrations with triplicate measurements .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or target specificity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituent variations:
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking .
- Modify the propyl chain length (e.g., ethyl vs. pentyl) to alter hydrophobicity and membrane permeability .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or DNA topoisomerases .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Apply orthogonal validation methods:
- Orthogonal assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference .
- Metabolic stability testing : Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid metabolism .
- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability or outlier data points .
Q. What strategies identify the compound’s molecular targets in complex biological systems?
- Methodological Answer : Use chemoproteomics :
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with target proteins .
- Pull-down assays : Combine with LC-MS/MS to identify bound proteins (e.g., kinases, receptors) .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., apoptosis regulators) to confirm functional relevance .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Design accelerated degradation studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
